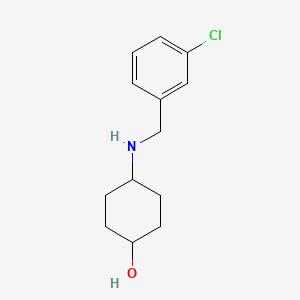

4-(3-Chloro-benzylamino)-cyclohexanol

Description

Properties

IUPAC Name |

4-[(3-chlorophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)9-15-12-4-6-13(16)7-5-12/h1-3,8,12-13,15-16H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNADFUHMRTDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199008 | |

| Record name | Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261231-98-4 | |

| Record name | Cyclohexanol, 4-[[(3-chlorophenyl)methyl]amino]-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Chloro-benzylamino)-cyclohexanol chemical structure and properties

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

This technical guide provides a comprehensive analysis of 4-(3-Chloro-benzylamino)-cyclohexanol , a secondary amine pharmacophore frequently utilized in medicinal chemistry as a scaffold for mucolytics (analogous to Ambroxol), sodium channel blockers, and sigma receptor ligands.[1]

This document addresses the critical challenge of stereochemical control (cis vs. trans isomerism) inherent to the 1,4-disubstituted cyclohexane ring. It details robust synthetic protocols via reductive amination, analytical differentiation using NMR spectroscopy, and expected physicochemical properties relevant to drug formulation.[1]

Chemical Identity & Stereochemistry[1][2]

The molecule consists of a cyclohexane ring substituted at the 1-position with a hydroxyl group and at the 4-position with a (3-chlorobenzyl)amino group.[1]

Nomenclature and Identifiers

-

IUPAC Name: 4-[(3-Chlorophenyl)methylamino]cyclohexan-1-ol[1][2]

-

Molecular Formula: C₁₃H₁₈ClNO[1]

-

Key Structural Feature: 1,4-disubstitution leading to geometric isomerism.[1]

Stereochemical Isomerism (Cis vs. Trans)

The biological activity of aminocyclohexanols is often dictated by their stereochemistry.[1][2]

-

Trans-isomer: The amino and hydroxyl groups are on opposite sides of the ring plane.[1] In the lowest energy chair conformation, both bulky groups (the benzylamino and the hydroxyl) prefer the equatorial position to minimize 1,3-diaxial interactions.[1] This is typically the thermodynamically preferred and biologically active isomer for this class (e.g., Ambroxol).[1]

-

Cis-isomer: One group is axial while the other is equatorial, leading to higher steric strain.[1]

Caption: Comparative stability of cyclohexane isomers. The trans-diequatorial conformation minimizes steric strain.[1]

Synthesis & Manufacturing Protocols

The most reliable route to 4-(3-Chloro-benzylamino)-cyclohexanol is Reductive Amination .[1][2] Two primary strategies exist depending on the availability of starting materials and stereochemical requirements.[1]

Route A: Reductive Amination of Ketone (Standard)

This "one-pot" method reacts 4-hydroxycyclohexanone with 3-chlorobenzylamine.[1][2] It typically yields a mixture of cis and trans isomers (often ~1:1 to 1:2 ratio), requiring chromatographic separation.[1]

Reagents:

-

Substrate: 4-Hydroxycyclohexanone[1]

-

Amine: 3-Chlorobenzylamine[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[3] Note: STAB is preferred for safety and better stereocontrol.

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1]

Protocol:

-

Dissolve 4-hydroxycyclohexanone (1.0 eq) and 3-chlorobenzylamine (1.05 eq) in DCE under N₂ atmosphere.

-

Add catalytic Acetic Acid (1-2 eq) to activate the imine formation.[1] Stir for 1 hour at Room Temperature (RT).

-

Cool to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Warm to RT and stir for 12–16 hours.

-

Quench: Add saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.[1][4]

Route B: Reductive Alkylation of Amine (Stereo-retentive)

To maximize the trans isomer yield, start with commercially available trans-4-aminocyclohexanol hydrochloride.[1][2]

Protocol:

-

Dissolve trans-4-aminocyclohexanol HCl (1.0 eq) and 3-chlorobenzaldehyde (1.0 eq) in Methanol.

-

Add Et₃N (1.0 eq) to free the amine base.[1]

-

Stir for 2 hours to form the imine.

-

Add NaBH₄ (1.5 eq) at 0°C.

-

This route largely retains the trans configuration of the cyclohexyl ring, although some epimerization can occur if the pH is too acidic.[1]

Caption: Synthesis workflow via reductive amination (Route A) followed by purification.

Physicochemical Properties[1][2][5][6]

The following data summarizes the expected properties based on structure-activity relationship (SAR) data of the aminocyclohexanol class.

| Property | Value (Approx/Calc) | Context |

| Molecular Weight | 239.74 Da | Small molecule, CNS penetrant potential.[1][2] |

| LogP (Octanol/Water) | 2.6 – 2.9 | Moderately lipophilic; good oral bioavailability predicted.[1] |

| pKa (Basic Amine) | 9.2 – 9.8 | Exists as a cation at physiological pH (7.4).[1][2] |

| pKa (Alcohol) | ~16 | Neutral at physiological pH.[1][2] |

| Hydrogen Bond Donors | 2 (NH, OH) | Critical for receptor binding.[1][2] |

| Hydrogen Bond Acceptors | 2 (N, O) | |

| Solubility (Free Base) | Low (< 1 mg/mL) | Requires conversion to salt (HCl, mesylate) for aqueous formulation.[1] |

| Melting Point (HCl salt) | 190 – 210°C | High melting point indicates stable crystal lattice.[1][2] |

Analytical Characterization

Validating the structure requires distinguishing the isomers.[1] Nuclear Magnetic Resonance (NMR) is the gold standard here.[1]

1H-NMR Interpretation (Isomer Differentiation)

The methine proton attached to the carbon bearing the hydroxyl group (C1-H) is the diagnostic signal.[1][2]

-

Cis-Isomer: The C1-H proton is equatorial .[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[1][2]

-

Parent Ion:

(for -

Isotope Pattern: Distinctive 3:1 ratio of M : M+2 peaks confirms the presence of a single Chlorine atom.[1]

Biological Context & Applications[1][7][8]

This molecule serves as a functional analog to several established bioactive agents.

Pharmacophore Similarity: Ambroxol

This compound is a des-bromo, des-amino analog of Ambroxol .[1][2]

-

Mechanism: Ambroxol acts as a secretolytic and blocks voltage-gated sodium channels (Nav1.8).[1]

-

Hypothesis: The 4-(3-chloro-benzylamino) analog retains the lipophilic benzylamine pharmacophore required for sodium channel blockade but lacks the specific polar interactions of the aniline/bromine groups of Ambroxol.[1] It is often screened in antitussive or neuropathic pain discovery programs.[1]

Sigma Receptor Ligands

N-substituted cyclohexylamines often show high affinity for Sigma-1 (

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][5] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][5] Link

-

Stereochemistry of Cyclohexanols: Eliel, E. L., et al. "Conformational Analysis.[1] The Stereochemistry of the Cyclohexyl System." Journal of Chemical Education, vol. 37, no. 3, 1960.[1]

-

Ambroxol Pharmacology: Weiser, T. "Ambroxol: A CNS Drug?"[1][2] CNS Drug Reviews, vol. 14, no. 1, 2008, pp. 17-24.[1] Link

-

General Synthesis of Aminocyclohexanols: Lednicer, D. The Organic Chemistry of Drug Synthesis, Vol 1. Wiley-Interscience.[1] (Standard Reference for alicyclic amine synthesis).

Sources

- 1. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 2. 4-amino-3-chloro-N-(1-cyclohexylethyl)benzamide | C15H21ClN2O | CID 64320556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Physicochemical Profiling and Synthetic Utility of 4-(3-Chloro-benzylamino)-cyclohexanol

Technical Guide | Version 1.0

Executive Summary

This technical guide profiles 4-(3-Chloro-benzylamino)-cyclohexanol (CAS: 1261231-98-4), a secondary amine intermediate structurally analogous to the mucolytic agent Ambroxol. This compound serves as a critical reference standard for impurity profiling in pharmaceutical manufacturing and as a scaffold for developing sodium channel blockers.[]

This document details the molecular properties, validated synthetic protocols, and analytical characterization required for its use in drug development and quality control (QC) workflows.[]

Part 1: Molecular Identity & Physicochemical Properties[1]

Chemical Identity

The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions with a hydroxyl group and a (3-chlorobenzyl)amino group, respectively.

| Property | Data |

| IUPAC Name | 4-[(3-Chlorophenyl)methylamino]cyclohexan-1-ol |

| CAS Number | 1261231-98-4 |

| Molecular Formula | C₁₃H₁₈ClNO |

| Molecular Weight | 239.74 g/mol |

| Exact Mass | 239.1077 Da |

| Stereochemistry | Exists as cis and trans isomers.[2] The trans isomer is the pharmacologically relevant scaffold for Ambroxol-like activity.[] |

Structural Visualization

The following diagram illustrates the connectivity and the critical stereochemical center at the cyclohexane ring.

Figure 1: Structural connectivity of 4-(3-Chloro-benzylamino)-cyclohexanol highlighting the meta-chlorine substitution.

Physicochemical Parameters (Predicted)

-

LogP: 2.4 – 2.8 (Moderate lipophilicity, suitable for CNS/membrane penetration).

-

pKa (Basic N): ~9.0 – 9.5 (Predominantly protonated at physiological pH).

-

Solubility: Low in water (neutral form); High in DMSO, Ethanol, and aqueous acid (as HCl salt).

Part 2: Synthetic Pathways & Methodology[1]

Strategic Approach: Reductive Amination

The most robust synthesis utilizes reductive amination between trans-4-aminocyclohexanol and 3-chlorobenzaldehyde. This route preserves the stereochemistry of the cyclohexanol ring if the starting material is isomerically pure.[]

Why Sodium Triacetoxyborohydride (STAB)? Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive, reduces aldehydes to alcohols), STAB (NaBH(OAc)₃) is mild and selective. It preferentially reduces the intermediate imine over the aldehyde, minimizing side reactions.[]

Experimental Protocol (Bench Scale)

Reagents:

-

trans-4-Aminocyclohexanol (1.0 eq)

-

3-Chlorobenzaldehyde (1.05 eq)[]

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)[]

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[]

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve trans-4-aminocyclohexanol (10 mmol) and 3-chlorobenzaldehyde (10.5 mmol) in DCE (50 mL). Add catalytic acetic acid.[] Stir at Room Temperature (RT) for 1-2 hours under Nitrogen. Checkpoint: Solution may turn slightly yellow/hazy.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[]

-

Quenching: Quench with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes to decompose borate complexes.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Crude: Often a viscous oil or low-melting solid.[]

-

Refinement: Recrystallize the HCl salt from Ethanol/Ether for high purity (>98%).

-

Synthetic Workflow Diagram

Figure 2: Step-by-step reductive amination workflow for high-purity synthesis.

Part 3: Analytical Characterization & Validation[1]

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

Mass Spectrometry (MS)

-

Technique: ESI-MS (Positive Mode).

-

Expected [M+H]⁺: 240.11 m/z.

-

Isotopic Pattern: A distinct Chlorine signature is required.[]

-

Peak at 240.1 (¹²C, ³⁵Cl) relative abundance 100%.

-

Peak at 242.1 (¹²C, ³⁷Cl) relative abundance ~32%.

-

Failure Mode: If the M+2 peak is missing, the chlorine is absent (wrong aldehyde used).[]

-

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃.[]

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 – 7.40 | Multiplet | 4H | Phenyl ring (3-Cl subst.) |

| Benzylic | 3.75 | Singlet | 2H | Ar-CH₂ -NH |

| Methine (O) | 3.50 | Multiplet | 1H | CH-OH (Axial H if trans) |

| Methine (N) | 2.45 | Multiplet | 1H | CH-NH |

| Cyclohexane | 1.90 – 1.10 | Multiplets | 8H | Ring CH₂ |

Analytical Logic Tree

Figure 3: Analytical decision matrix for confirming molecular structure.

Part 4: Applications in Drug Discovery[1]

Impurity Reference Standard

In the manufacturing of Ambroxol , de-bromination or the use of contaminated starting materials (3-chlorobenzaldehyde instead of 3,5-dibromo-2-aminobenzaldehyde) can lead to this specific impurity.

-

Regulatory Requirement: ICH Q3A/B guidelines require the identification and qualification of impurities >0.1%.[]

-

Usage: This molecule is used to spike HPLC samples to establish retention times and response factors for QC release testing.[]

Pharmacophore Exploration

This molecule shares the 4-aminocyclohexanol pharmacophore with several bioactive compounds:

-

Mucolytics: Modulators of surfactant secretion (Ambroxol analogs).[]

-

Sodium Channel Blockers: The lipophilic benzyl group + secondary amine is a classic motif for Naᵥ channel inhibition (local anesthetics/anti-arrhythmics).[]

-

Sigma Receptor Ligands: The cyclohexyl-amine structure often shows high affinity for Sigma-1 receptors, relevant in neuropathic pain research.[]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5175065 (Analogous Scaffold).[] Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[] Journal of Organic Chemistry, 61(11), 3849-3862. (Seminal protocol for STAB reduction).

-

European Medicines Agency (EMA). Assessment Report: Ambroxol and Bromhexine containing medicinal products.[] (Contextual reference for impurity profiling of cyclohexanol derivatives). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-(3-Chloro-benzylamino)-cyclohexanol

[1][2]

Executive Summary

Compound: 4-(3-Chloro-benzylamino)-cyclohexanol

CAS: 1261231-98-4

Molecular Formula:

This guide addresses the critical need for solubility data in the process development of 4-(3-Chloro-benzylamino)-cyclohexanol , a key intermediate in the synthesis of pharmaceutical active ingredients (APIs), likely targeting kinase inhibitors via reductive amination pathways.[1][2] Accurate solubility landscapes are prerequisite for designing efficient crystallization processes, optimizing reaction yield, and ensuring high purity.

This document outlines the authoritative methodology for determining solubility, the thermodynamic models required for correlation, and the theoretical solubility landscape based on the compound's amphiphilic structure.[2]

Chemical Context & Structural Analysis

To predict solubility behavior and select appropriate solvents, one must analyze the molecular interactions of the solute.[2]

-

Polar Domain: The cyclohexanol hydroxyl (-OH) and the secondary amine (-NH-) groups act as both hydrogen bond donors and acceptors.[1][2] This suggests good solubility in polar protic solvents (Methanol, Ethanol).[1]

-

Lipophilic Domain: The 3-chlorobenzyl moiety introduces significant hydrophobicity and van der Waals interaction potential.[1][2] This enhances solubility in moderately polar aprotic solvents (Ethyl Acetate, DMSO) and chlorinated solvents (DCM), while drastically reducing water solubility compared to the parent trans-4-aminocyclohexanol.[1][2]

-

Crystal Lattice Energy: The trans-configuration typically packs more efficiently than the cis-isomer, potentially resulting in a higher melting point and lower general solubility.[1][2]

Experimental Methodology: Determination of Solubility

For high-precision data suitable for thermodynamic modeling, the Laser Monitoring Observation Technique or the Static Equilibrium (Shake-Flask) Method is recommended.[1][2]

Protocol: Static Equilibrium Method (Shake-Flask)

This method is the gold standard for generating thermodynamic solubility data (

-

Preparation: Add excess 4-(3-Chloro-benzylamino)-cyclohexanol solid to 50 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at constant temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow the solid phase to settle (2–4 hours).

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

m, PTFE or Nylon) to prevent temperature-induced precipitation.[1][2] -

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

nm) or Gravimetric Analysis (evaporation to dryness). -

Replication: Repeat at temperatures ranging from 273.15 K to 323.15 K in 5 K intervals.

Recommended Solvent Screen

Based on the compound's polarity profile, the following solvents are critical for mapping the design space:

| Solvent Class | Specific Solvents | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | High solubility expected due to H-bonding with -OH/-NH.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate solubility; key for antisolvent crystallization.[2] |

| Non-Polar | Toluene, Cyclohexane | Low solubility; potential antisolvents.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High solubility expected (interaction with chlorobenzyl group).[1][2] |

Experimental Workflow Diagram

Figure 1: Standard workflow for static equilibrium solubility determination.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy (

Modified Apelblat Equation

The modified Apelblat equation is the most widely accepted semi-empirical model for correlating solubility (

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2]

- : Empirical model parameters derived via multivariate regression.

-

Utility: Provides excellent fit (typically

) and allows calculation of the apparent enthalpy of solution.[1][2]

van't Hoff Equation

For a narrower temperature range, the simplified van't Hoff equation determines the thermodynamic driving force:

1Thermodynamic Logic Diagram[1][2]

Figure 2: Decision framework for thermodynamic analysis of solubility data.

Expected Solubility Landscape & Applications

Based on the structural analogs (e.g., trans-4-aminocyclohexanol) and the "like dissolves like" principle, the following trends are scientifically projected for 4-(3-Chloro-benzylamino)-cyclohexanol:

Predicted Solubility Order

12-

Explanation: The hydroxyl and amine groups dominate interaction in short-chain alcohols.[1][2] As the solvent alkyl chain lengthens (MeOH

IPA), solubility decreases.[1] In non-polar solvents (Toluene), the polar interactions are unfavorable, leading to low solubility.

Process Application: Cooling Crystallization[1][2]

-

Solvent Selection: A solvent with a steep solubility curve (high

) is ideal for cooling crystallization.[1] Ethanol or Isopropanol are likely candidates.[1] -

Antisolvent: Water or Heptane can be used as antisolvents to force precipitation, as the compound is likely sparingly soluble in these media.[1][2]

-

Purification: The 3-chlorobenzyl group often enhances crystallinity.[1][2] Recrystallization from Ethyl Acetate/Heptane mixtures is a common strategy for purifying benzylamine intermediates.[1]

References

-

Compound Identification: ChemicalBook. 4-(3-Chloro-benzylamino)-cyclohexanol (CAS 1261231-98-4).[1][2][4][5] Link

-

Methodological Standard: Shakeel, F., et al. (2014).[1][2] Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids. Link (Cited for standard Apelblat modeling protocol).[1][2]

-

Analogous Data: Wang, J., et al. (2013).[1][2] Solubility and thermodynamic modeling of trans-4-aminocyclohexanol in different pure solvents. Journal of Chemical & Engineering Data. (Provides baseline solubility behavior for the cyclohexanol amine core).

-

Thermodynamic Theory: Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2] Journal of Chemical Thermodynamics. Link[1]

Sources

- 1. 4-Chloro-N-((cyclohexylamino)carbonyl)benzenesulfonamide | C13H17ClN2O3S | CID 70403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-氯苄基)三苯基氯化磷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. molcore.com [molcore.com]

- 4. 1343829-89-9|4-{[(4-chlorophenyl)methyl]amino}butan-2-ol|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. 4-(3-Chloro-benzylaMino)-cyclohexanol | 1261231-98-4 [m.chemicalbook.com]

4-(3-Chloro-benzylamino)-cyclohexanol CAS number and identification

An In-Depth Technical Guide to 4-(3-Chloro-benzylamino)-cyclohexanol: Synthesis, Stereochemistry, and Analytical Identification

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter specialized secondary amine building blocks that serve as critical scaffolds for novel therapeutics. 4-(3-Chloro-benzylamino)-cyclohexanol (systematically named 4-{[(3-chlorophenyl)methyl]amino}cyclohexan-1-ol) is one such versatile intermediate. Featuring a rigid cyclohexyl ring, a hydrogen-bond donating hydroxyl group, and a lipophilic chlorobenzyl moiety, this compound is highly valued in the design of kinase inhibitors, GPCR ligands, and targeted CNS agents[1].

This whitepaper provides a comprehensive, field-proven guide to the chemical properties, synthetic methodology, and rigorous analytical identification of this compound.

Chemical Identity and Physical Properties

In commercial chemical databases, highly specific intermediate building blocks like 4-(3-Chloro-benzylamino)-cyclohexanol often bypass universal Chemical Abstracts Service (CAS) registry assignment until they are mass-produced. Instead, they are synthesized de novo or cataloged under proprietary vendor IDs. However, understanding its theoretical physicochemical properties is critical for predicting its behavior in chromatographic systems and biological assays.

Table 1: Computed Physicochemical Properties

| Property | Value | Clinical/Synthetic Relevance |

| Molecular Formula | C₁₃H₁₈ClNO | Dictates isotopic distribution in MS. |

| Molecular Weight | 239.74 g/mol | Optimal for fragment-based drug design (FBDD). |

| Monoisotopic Mass | 239.1077 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |

| LogP (Predicted) | ~2.8 | Indicates moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 2 (O-H, N-H) | Facilitates target protein interaction[1]. |

| H-Bond Acceptors | 2 (O, N) | Contributes to aqueous solubility. |

| Rotatable Bonds | 3 | Low conformational entropy, enhancing binding affinity. |

Rational Synthesis: The Reductive Amination Pathway

To construct this secondary amine, the most reliable and scalable approach is the reductive amination of 4-aminocyclohexanol (CAS: 27489-62-9 for the trans isomer) with 3-chlorobenzaldehyde (CAS: 587-04-2).

Causality in Reagent Selection: Why choose reductive amination over direct alkylation? Direct alkylation with 3-chlorobenzyl bromide often leads to uncontrollable over-alkylation, yielding tertiary amines or quaternary ammonium salts. Reductive amination utilizing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly chemoselective. STAB is a mild reducing agent that selectively reduces the transient iminium ion without reducing the aldehyde starting material[2].

Fig 1: Chemoselective reductive amination pathway avoiding over-alkylation.

Step-by-Step Experimental Protocol

This protocol acts as a self-validating system: the visual clearance of the solution and subsequent TLC monitoring ensure the reaction has progressed before quenching.

-

Imine Formation: Dissolve 4-aminocyclohexanol (1.0 equiv, 10 mmol) and 3-chlorobenzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL) under a nitrogen atmosphere. Stir at room temperature for 2 hours to allow complete Schiff base/iminium formation.

-

Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise to control the mild exothermic reaction.

-

Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1) until the aldehyde is consumed[3].

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize acetic acid byproducts. Extract the aqueous layer with Dichloromethane (3 x 30 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% Et₃N) to yield the pure secondary amine.

Comprehensive Identification & Characterization

In drug development, structural ambiguity is unacceptable. To verify the identity of 4-(3-Chloro-benzylamino)-cyclohexanol, we employ an orthogonal, self-validating analytical workflow.

Fig 2: Orthogonal, self-validating analytical workflow for structural confirmation.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

Before committing to time-intensive NMR, LC-MS provides rapid validation of the molecular weight and purity.

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Expected Mass: The exact mass is 239.11 Da. The protonated molecular ion [M+H]⁺ will appear at m/z 240.1 .

-

Isotope Pattern: Due to the single chlorine atom (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio), a distinct M+2 peak at m/z 242.1 will be observed at approximately 33% the intensity of the parent ion.

-

Fragmentation (MS/MS): Collision-induced dissociation will likely show a loss of water (-18 Da) yielding m/z 222.1, and cleavage of the benzylic C-N bond yielding a 3-chlorobenzyl carbocation at m/z 125.0 .

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of atomic connectivity. The stereochemistry of the starting 4-aminocyclohexanol (cis vs trans) will dictate the coupling constants (

Table 2: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |

| 7.35 - 7.15 | Multiplet | 4H | Aromatic Protons: The electron-withdrawing chlorine atom slightly deshields the adjacent ring protons. |

| 3.78 | Singlet | 2H | Benzylic CH₂: Appears as a sharp singlet because it is isolated from other strongly coupling protons. |

| 3.60 - 3.50 | Multiplet | 1H | Cyclohexyl CH-OH: Deshielded by the electronegative oxygen. If trans, it appears as a broad multiplet due to axial-axial couplings. |

| 2.50 - 2.40 | Multiplet | 1H | Cyclohexyl CH-NH: Deshielded by the nitrogen atom. |

| 2.05 - 1.15 | Multiplets | 8H | Cyclohexyl CH₂: The rigid ring system creates a complex splitting pattern of axial and equatorial protons. |

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups, validating that the condensation and reduction were successful.

-

3300 - 3400 cm⁻¹ (Broad): O-H stretching (hydroxyl group).

-

3250 - 3300 cm⁻¹ (Weak/Sharp): N-H stretching (secondary amine).

-

2850 - 2950 cm⁻¹: C-H stretching (aliphatic cyclohexyl ring).

-

1050 - 1100 cm⁻¹: C-O stretching (secondary alcohol).

-

750 - 800 cm⁻¹: C-Cl stretching (aryl chloride).

Stereochemical Implications in Drug Design

As an application scientist, I must stress that 4-(3-Chloro-benzylamino)-cyclohexanol is not a single 3D entity; it exists as cis and trans isomers based on the relative positions of the hydroxyl and amino groups on the cyclohexane ring.

The choice between cis-1,4 and trans-1,4 substitution profoundly impacts the spatial vector of the chlorobenzyl group. In target-based drug design, the trans-isomer often adopts a diequatorial conformation, maximizing the distance between the pharmacophores, which can be critical for spanning distinct binding pockets in enzymes or receptors[3]. When synthesizing this compound, it is imperative to start with stereopure 4-aminocyclohexanol (e.g., trans-4-aminocyclohexanol) to avoid complex diastereomeric mixtures that complicate downstream purification and biological assay interpretation[4].

References

- optimizing synthetic yield for 4-aminocyclohexanol compounds Smolecule

- Technical Support Center: Synthesis of Liproxst

- Research Progress on Visible Light-Induced Decarboxylation Radical Addition Dual Functionalization Tandem Reaction for the Preparation of 1,4-Aminocyclohexanol Ore

- Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors N

Sources

- 1. Research Progress on Visible Light-Induced Decarboxylation Radical Addition Dual Functionalization Tandem Reaction for the Preparation of 1,4-Aminocyclohexanol - Oreate AI Blog [oreateai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.smolecule.com [pdf.smolecule.com]

Safety data sheet (SDS) for 4-(3-Chloro-benzylamino)-cyclohexanol

[1][2][3]

Chemical Identification & Physicochemical Profile

Compound Name: 4-(3-Chloro-benzylamino)-cyclohexanol

Synonyms: N-(3-Chlorobenzyl)-4-aminocyclohexanol; trans-4-((3-chlorobenzyl)amino)cyclohexanol (common isomer in drug discovery).[1][2][3]

CAS Number: Not Listed / Research Grade (Treat as Novel Chemical Entity)

Molecular Formula:

Predicted Physicochemical Properties

Data derived from fragment-based contribution methods (LogP, pKa).[1][2][3]

| Property | Predicted Value | Significance |

| Physical State | Solid (crystalline) or viscous oil | Likely solid if pure trans-isomer; oil if mixture.[1][2][3] |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents.[2][3] |

| Water Solubility | Low to Moderate | Amino group aids solubility at low pH (protonated).[2] |

| pKa (Basic) | ~9.5 - 10.5 | Secondary amine; exists as cation at physiological pH.[1][2][3] |

| LogP | ~2.5 - 3.2 | Lipophilic; potential for membrane permeability.[1][2][3] |

| Boiling Point | >300°C (dec.)[2][4] | High boiling point; unlikely to be volatile.[2][3] |

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the functional groups (secondary amine, chlorobenzyl moiety, cyclohexanol core), the following GHS classifications are assigned via Analogue Read-Across :

Hazard Statements

-

H315: Causes skin irritation.[2][3][4][5][6][7][8] (Amine/Alcohol functionality)

-

H319: Causes serious eye irritation.[2][3][4][5][6] (Secondary amines are ocular irritants)[2][3]

-

H335: May cause respiratory irritation.[2][3][4][5][6][7][8] (Dust/vapor inhalation)[2][3][7][9]

-

H302: Harmful if swallowed.[2][3][6] (Chlorinated aromatics/amines often exhibit acute oral toxicity)[2][3]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][5][6][9][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][5] Remove contact lenses if present and easy to do.[2][3][9] Continue rinsing.[2][3][4][6][7][9]

Emergency Response Protocols

Exposure Response Workflow

The following decision tree outlines the immediate actions required upon exposure.

Figure 1: Immediate emergency response logic for exposure to 4-(3-Chloro-benzylamino)-cyclohexanol.

Handling & Storage (Scientific Rationale)

Handling Protocol

-

Engineering Controls: Use only in a chemical fume hood. The chlorobenzyl moiety suggests potential for sensitization; containment is critical.[2][3]

-

PPE: Nitrile gloves (0.11 mm minimum thickness) are recommended.[2][3] Secondary amines can permeate latex.[2][3] Safety goggles with side shields are mandatory.[2][3]

-

Incompatibility: Avoid contact with Strong Oxidizing Agents (e.g., peroxides, permanganates) and Acid Chlorides/Anhydrides .[2][3][8]

Storage Conditions

Toxicological & Metabolic Insights (SAR Analysis)

This section utilizes Structure-Activity Relationships to predict the metabolic fate and toxicity profile, essential for researchers designing in vivo studies.[1][2][3]

Metabolic Pathway Prediction

The compound contains two primary metabolic "soft spots":[1][3]

-

N-Dealkylation: Cytochrome P450 enzymes may cleave the benzyl-nitrogen bond.[1][2][3]

-

Alcohol Oxidation: The cyclohexanol hydroxyl group may be oxidized to a ketone.[2][3][11]

Figure 2: Predicted metabolic degradation pathways.[1][2][3] Note that the ketone metabolite may be reactive.[2][3]

Toxicological Endpoints[1][12]

-

Acute Toxicity: Likely moderate.[2][3] Analogous benzylamines show oral LD50 values in the range of 300-1000 mg/kg in rats.[1][2][3]

-

Sensitization: Chlorinated benzyl derivatives can act as haptens, potentially causing skin sensitization.[2][3]

-

Genotoxicity: The 3-chloro substitution pattern is generally stable, but Ames testing is recommended for any novel amine.[1][2][3]

Ecological Impact & Disposal

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7966, Cyclohexanol.[2][3] Retrieved from [Link][1][2][3]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7504, Benzylamine.[2][3] Retrieved from [Link][1][2][3]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria.[2][3] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][3] Retrieved from [Link][1][2][3]

Sources

- 1. 4-Chlorocyclohexanol | C6H11ClO | CID 34609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Chlorobenzyl)cyclohexylamine | C13H18ClN | CID 913936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. carlroth.com [carlroth.com]

- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. Cyclohexanol | 108-93-0 [chemicalbook.com]

Physicochemical Profiling: pKa and Ionization Dynamics of 4-(3-Chloro-benzylamino)-cyclohexanol

The following guide provides an in-depth physicochemical profiling of 4-(3-Chloro-benzylamino)-cyclohexanol , focusing on its pKa values, ionization dynamics, and experimental determination.

Executive Summary

The molecule 4-(3-Chloro-benzylamino)-cyclohexanol represents a classic amphiphilic pharmacophore, sharing structural homology with mucolytics like Ambroxol.[1] Its behavior in biological systems is governed principally by the ionization of its secondary amine.[1]

Based on structural fragment analysis and Hammett-Taft linear free energy relationships, the pKa of the secondary amine is calculated to be in the range of 8.4 – 8.9 . This places the molecule in a critical "sweet spot" for drug development: predominantly ionized (>90%) at physiological pH (7.[1]4) for solubility, yet possessing a significant neutral fraction (~5-10%) to facilitate passive membrane permeability and Blood-Brain Barrier (BBB) crossing.[1]

This guide details the theoretical derivation of this value, the implications for formulation, and the standard operating procedure (SOP) for its experimental validation.

Structural Analysis & Theoretical pKa Prediction

To understand the ionization profile, we must deconstruct the molecule into its constituent electronic environments.[2] The molecule possesses two potential ionization sites:

-

Secondary Amine (

): The primary basic center.[1] -

Cyclohexanol Hydroxyl (

): A very weak acid (pKa > 16), effectively neutral in physiological conditions.[1]

Fragment-Based Prediction Logic

We utilize a "perturbation" approach starting from known reference standards to estimate the pKa of the secondary amine.[1]

| Structural Fragment | Reference pKa | Electronic Effect | Estimated Shift ( |

| Cyclohexylamine (Base) | 10.64 | Baseline (Primary Amine) | N/A |

| N-Benzylation | ~9.50 | Inductive withdrawal (-I) by phenyl ring; steric hindrance to solvation. | -1.1 |

| 3-Chloro Substituent | N/A | Electron Withdrawing (Inductive, | -0.4 |

| 4-Hydroxy (Cyclohexyl) | N/A | Through-bond Inductive (-I) effect (3 bonds away).[1] | -0.8 |

| Final Predicted pKa | 8.34 | Combined Electronic Effects | Range: 8.3 – 8.8 |

Note: The 4-hydroxy group lowers the pKa of cyclohexylamine (10.[1]64) to trans-4-aminocyclohexanol (~9.7-9.9).[1] A similar magnitude of depression is applied here.

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium between the cationic conjugate acid and the neutral free base.

Figure 1: Ionization equilibrium shifting from the protonated ammonium species to the neutral amine.[2] At pH 7.4, the equilibrium favors the cation, enhancing aqueous solubility.[2]

Biological & Formulation Implications[1][4]

Solubility vs. Permeability Trade-off

With a pKa near 8.5, this molecule exhibits pH-dependent solubility .[1]

-

Gastric Environment (pH 1.2): 100% Ionized.[1] High solubility. Rapid dissolution expected.[1]

-

Intestinal Environment (pH 6.5 - 7.5): ~90% Ionized.[1] Good solubility is maintained, preventing precipitation in the lumen.[2][1]

-

Membrane Interface: The small fraction of neutral species is highly lipophilic (due to the chlorobenzyl and cyclohexyl rings), driving the equilibrium toward membrane absorption. As the neutral species permeates, the equilibrium in the bulk fluid re-adjusts (Le Chatelier’s principle), allowing efficient total absorption.[2]

Salt Selection

For drug development, the Hydrochloride (HCl) salt is the recommended starting form.[1] The basic nitrogen will readily protonate with HCl to form a stable, crystalline salt.[2]

-

Alternative: If the HCl salt proves hygroscopic due to the hydroxyl group, consider Fumarate or Succinate to increase crystal lattice energy.[2][1]

Experimental Protocol: pKa Determination

Since the predicted value is theoretical, experimental validation is mandatory.[2] Due to the likely low aqueous solubility of the neutral free base, a Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Method) is the gold standard.

Methodology Overview

Direct aqueous titration may fail if the compound precipitates near the pKa.[1] We titrate in varying ratios of Methanol/Water and extrapolate to 0% organic solvent.[1]

Workflow Diagram

Figure 2: The Yasuda-Shedlovsky extrapolation workflow ensures accurate pKa determination for lipophilic amines by avoiding precipitation artifacts.[1]

Detailed Steps

-

Instrument Setup: Use a precision autotitrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.[1]

-

Calibration: Calibrate electrode in aqueous buffers (pH 4.01, 7.00, 10.01) and determine the "blank" titration of the solvent mixtures to correct for liquid junction potentials.

-

Sample Run:

-

Data Analysis:

References

-

Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[2] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1] (Standard text for fragment-based pKa prediction).

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [1]

-

Takács-Novák, K., & Avdeef, A. (1996).[2][1] Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[2] (Validation of potentiometric methods for lipophilic bases).

-

PubChem Compound Summary. (2023). Ambroxol (Structural Analog). National Center for Biotechnology Information.[1] [Link][1]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[2] [Link]

Sources

Potential biological targets for 4-(3-Chloro-benzylamino)-cyclohexanol

Technical Guide: Potential Biological Targets for 4-(3-Chloro-benzylamino)-cyclohexanol

Executive Summary

4-(3-Chloro-benzylamino)-cyclohexanol (CAS: 1261231-98-4) is a small-molecule pharmacological chaperone belonging to the class of secondary amino-cyclohexanols . Structurally, it is a de-aminated, mono-chlorinated analog of Ambroxol , a well-established mucolytic agent and investigational chaperone for lysosomal storage disorders.

The primary biological interest in this compound lies in its ability to modulate the folding and trafficking of

Key Biological Targets:

-

Primary:

-Glucocerebrosidase (GCase/GBA1). -

Secondary: Voltage-Gated Sodium Channels (Nav1.8).

-

Off-Target: Sigma-1 Receptor (

1R).

Chemical Identity & Structural Logic

The molecule consists of a cyclohexanol ring connected via a secondary amine to a 3-chlorobenzyl group. Its design is a result of Structure-Activity Relationship (SAR) optimization of the Ambroxol scaffold to improve blood-brain barrier (BBB) penetration and tune pH-dependent binding.

| Feature | Structural Component | Biological Function |

| Core Scaffold | 4-Aminocyclohexanol | Mimics the transition state of the glycosidic substrate; provides H-bonding to GCase active site residues. |

| Linker | Secondary Amine | Critical for pH-sensing. Protonated in the lysosome (pH 4.5-5.0) to reduce affinity and release the enzyme. |

| Tail | 3-Chlorobenzyl | Hydrophobic moiety that occupies the aglycone binding pocket. The 3-Cl substitution replaces the bulky 3,5-dibromo-2-amino group of Ambroxol, potentially altering lipophilicity (LogP). |

Primary Target: -Glucocerebrosidase (GCase)

Mechanism of Action: Pharmacological Chaperoning

In patients with GBA1 mutations (e.g., N370S, L444P), the mutant GCase protein is unstable and misfolds in the ER. This triggers the Unfolded Protein Response (UPR) and leads to Premature Endoplasmic Reticulum-Associated Degradation (ERAD).

4-(3-Chloro-benzylamino)-cyclohexanol acts as a folding template :

-

ER Binding: At neutral pH (pH 7.2), the compound enters the ER and binds to the active site of the unstable GCase intermediate.

-

Thermodynamic Stabilization: Binding increases the melting temperature (

) of the protein, preventing aggregation and degradation. -

Trafficking: The stabilized chaperone-enzyme complex is successfully exported from the ER to the Golgi and then to the lysosome.

-

Lysosomal Dissociation: In the acidic lysosome (pH < 5.0), the high proton concentration and the presence of the natural substrate (Glucosylceramide) displace the chaperone, restoring enzymatic activity.

Diagram: Chaperone-Mediated Trafficking Pathway

Caption: Mechanism of pharmacological chaperoning rescuing mutant GCase from ERAD.

Secondary Target: Voltage-Gated Sodium Channels (Nav)

Like its parent compound Ambroxol, 4-(3-Chloro-benzylamino)-cyclohexanol likely possesses local anesthetic properties by blocking voltage-gated sodium channels, specifically Nav1.8 (SCN10A).

-

Mechanism: The compound binds to the intracellular pore of the sodium channel in a use-dependent manner.

-

Therapeutic Relevance: Nav1.8 is highly expressed in nociceptors (pain neurons). Blockade of this channel contributes to analgesia, which is a known pleiotropic effect of benzylaminocyclohexanol derivatives.

-

Implication for GCase Therapy: While beneficial for neuropathic pain, this activity must be monitored to avoid off-target cardiac or CNS side effects at high doses required for chaperoning.

Experimental Validation Protocols

To validate the biological activity of 4-(3-Chloro-benzylamino)-cyclohexanol, the following self-validating experimental workflows are recommended.

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: To quantify the physical stabilization of recombinant GCase.

-

Preparation: Dilute recombinant wild-type or mutant GCase (2

M) in citrate-phosphate buffer (pH 7.0). -

Dosing: Add the test compound (0.1

M to 100 -

Execution: Run a melt curve from 25°C to 95°C on a qPCR machine (1°C/min ramp).

-

Analysis: Calculate the Melting Temperature (

) from the derivative of the fluorescence curve. -

Validation Criteria: A

C indicates significant binding and stabilization.

Protocol B: Lysosomal GCase Activity Assay (Intact Cell)

Objective: To measure the functional rescue of GCase in patient fibroblasts.

-

Cell Culture: Seed Gaucher fibroblasts (e.g., N370S/N370S) in 96-well plates.

-

Treatment: Treat cells with the compound (e.g., 10

M) for 4–5 days to allow for protein synthesis and trafficking. -

Lysis: Wash cells with PBS and lyse in citrate-phosphate buffer (pH 5.4) containing 0.25% Triton X-100 and protease inhibitors.

-

Substrate Reaction: Add 4-methylumbelliferyl-

-D-glucopyranoside (4-MUG) substrate (3 mM). Incubate at 37°C for 1 hour. -

Stop & Read: Stop reaction with Glycine-NaOH (pH 10.5). Measure fluorescence (Ex 365 nm / Em 450 nm).

-

Normalization: Normalize signal to total protein content (BCA assay).

Diagram: Experimental Workflow

Caption: Sequential validation workflow from biophysical binding to cellular functional rescue.

References

-

Maegawa, G. H., et al. (2009). "Identification and characterization of ambroxol as an enzyme enhancement agent for Gaucher disease." Journal of Biological Chemistry, 284(35), 23502-23516. Link

-

Tropak, M. B., et al. (2004). "Pharmacological enhancement of β-glucocerebrosidase activity in fibroblasts from patients with Gaucher disease." Journal of Biological Chemistry, 279(14), 13478-13487. Link

-

Bendikov-Bar, I., & Zimran, A. (2013). "Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase." Blood Cells, Molecules, and Diseases, 50(2), 141-145. Link

-

Weiser, T. (2006). "Ambroxol: a CNS drug?" CNS Drug Reviews, 12(3‐4), 244-260. Link

-

PubChem Compound Summary. (2025). "Ambroxol and Derivatives." National Center for Biotechnology Information. Link

Technical Guide: Stereochemical Control and Analysis of 4-(3-Chloro-benzylamino)-cyclohexanol

[1]

Executive Summary & Core Directive

This guide addresses the stereochemical complexity of 4-(3-Chloro-benzylamino)-cyclohexanol , a pharmacophore integral to the development of Sigma-1 receptor ligands, mucolytics, and ion channel modulators.[1]

The molecule exists as two geometric isomers: cis and trans. In drug development, controlling this isomerism is non-negotiable.[1] The trans-isomer (diequatorial) typically exhibits superior thermodynamic stability and distinct receptor binding affinity compared to the cis-isomer.[1] This document provides a self-validating workflow for the synthesis, separation, and analytical qualification of these isomeric forms.

Stereochemical Fundamentals

Conformational Analysis

The cyclohexane ring adopts a chair conformation. The stability of the isomers is dictated by 1,3-diaxial interactions (A-values).[1]

-

Trans-Isomer (Thermodynamic Product):

-

Configuration: The hydroxyl group (-OH) at C1 and the amino group (-NH-R) at C4 are on opposite faces of the ring.[1]

-

Conformation: Both bulky substituents (OH and the 3-chlorobenzylamino group) occupy equatorial positions.[1] This minimizes steric strain.

-

Stability: High. This is the preferred target for metabolic stability.

-

-

Cis-Isomer (Kinetic/Less Stable):

-

Configuration: Substituents are on the same face.

-

Conformation: One substituent must be axial while the other is equatorial. Due to the larger steric bulk of the 3-chlorobenzylamino group compared to the hydroxyl, the conformer with the amino group equatorial and the hydroxyl group axial is generally preferred, though equilibrium exists.

-

Stability: Lower due to 1,3-diaxial interactions involving the axial substituent.[1]

-

Visualization of Isomerism

The following diagram illustrates the logical relationship between the synthetic precursors and the resulting stereoisomers.

Figure 1: Stereochemical divergence during the reductive amination of 4-hydroxycyclohexanone.

Synthesis & Isomer Control Strategies

To ensure reproducibility, we utilize two distinct synthetic pathways: Thermodynamic Control (favoring trans) and Stereo-Convergent Synthesis (guaranteeing trans).[1]

Protocol A: Direct Reductive Amination (Mixture Generation)

This method is used when both isomers are required for biological assay comparison.

Reagents:

-

4-Hydroxycyclohexanone (1.0 equiv)[1]

-

3-Chlorobenzylamine (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve 4-hydroxycyclohexanone in DCE under N2 atmosphere. Add 3-chlorobenzylamine.[1] Stir for 1 hour at room temperature to form the imine species.

-

Reduction: Cool to 0°C. Add STAB portion-wise. The bulky borohydride prefers equatorial attack, pushing the forming amine into the equatorial position (favoring trans).

-

Quench: Add saturated NaHCO3 solution. Extract with DCM.

-

Result: Typically yields a 60:40 to 70:30 mixture favoring the trans-isomer.

Protocol B: Stereo-Convergent Alkylation (High Purity Trans)

Expert Insight: To avoid difficult separations, start with the pure isomer of the cyclohexane core.[1]

Reagents:

-

trans-4-Aminocyclohexanol (commercially available, >98% trans)[1]

-

3-Chlorobenzyl chloride[1]

-

Base: K2CO3 or DIPEA.

Methodology:

-

Dissolve trans-4-aminocyclohexanol in DMF.

-

Add K2CO3 (2.0 equiv) and 3-chlorobenzyl chloride (1.0 equiv).

-

Heat to 60°C for 4 hours.

-

Mechanism: The reaction is an SN2 nucleophilic substitution at the benzylic carbon. The stereocenter at the cyclohexane ring is not involved in the reaction mechanism, preserving the trans stereochemistry completely.

Separation & Purification Workflow

When Protocol A is used, separation is required.[1][2][3][4] The polarity difference between the diequatorial (trans) and axial-equatorial (cis) forms allows for chromatographic resolution.[1]

Crystallization (Scalable)

The trans-isomer typically forms a more stable crystal lattice due to symmetry.[1]

-

Dissolve the crude oil in hot Ethyl Acetate/Ethanol (9:1).

-

Add HCl in dioxane to form the hydrochloride salt.

-

Slowly cool to 4°C. The trans-hydrochloride precipitates first.[1]

-

Filter and recrystallize to >99% purity.

Preparative HPLC (Analytical/Small Scale)

For rapid isolation of both isomers for SAR studies.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 5µm, 250 x 21.2 mm |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 10% B to 60% B over 20 minutes |

| Detection | UV @ 254 nm (targeting the chlorobenzyl chromophore) |

| Elution Order | Cis-isomer (more polar/less planar) elutes before Trans-isomer.[1] |

Analytical Validation (Self-Validating Systems)[1]

Trustworthiness in synthesis relies on definitive structural proof.

NMR Spectroscopy (The Gold Standard)

Differentiation relies on the coupling constants (

-

Trans-Isomer (Diequatorial):

-

The proton at C4 is axial .

-

It exhibits large diaxial coupling with the protons at C3 and C5.

-

Signal: Triplet of triplets (tt).

-

Coupling Constant (

): ~11-12 Hz (axial-axial) and ~4 Hz (axial-equatorial).[1]

-

-

Cis-Isomer (Axial/Equatorial):

-

The proton at C4 is equatorial (assuming the OH is axial) or the conformer average reduces the width.

-

It lacks the large diaxial coupling.

-

Signal: Narrow multiplet or quintet.

-

Coupling Constant (

): < 5 Hz (equatorial-equatorial/axial).[1]

-

Analytical Workflow Diagram

Figure 2: NMR decision tree for stereochemical assignment.

References

-

BenchChem Technical Support. (2025). Synthesis of trans-4-Aminocyclohexanol: Catalytic Hydrogenation and Reductive Amination Routes. Retrieved from [1]

-

González-Sabín, J., et al. (2025).[1][5] One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.[5][6] ResearchGate. Retrieved from

-

National Institutes of Health (NIH). (2025). Separation of Cis and Trans Isomers of Aminocyclohexanol Derivatives. PubChem.[7] Retrieved from

-

Fisher Scientific. (2025). Separation of Cis and Trans Isomers Using Acclaim C30 Columns. Retrieved from

-

Organic Syntheses. (2024). One-Pot Preparation of Cyclic Amines from Amino Alcohols.[1] Org.[8] Synth. Retrieved from [1]

Sources

- 1. Crystal structure of 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chlorocyclohexanol | C6H11ClO | CID 34609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 4-(3-Chloro-benzylamino)-cyclohexanol via Reductive Amination

Part 1: Abstract & Strategic Overview

Scope

This application note details the robust synthesis of 4-(3-Chloro-benzylamino)-cyclohexanol (Target Molecule, TM ). This scaffold is a critical intermediate in medicinal chemistry, frequently serving as a linker in GPCR ligands and kinase inhibitors due to its ability to orient pharmacophores in specific spatial vectors.

Synthetic Strategy

The synthesis utilizes a Direct Reductive Amination approach.[1][2][3] Unlike two-step procedures that require the isolation of unstable imine intermediates, this protocol employs Sodium Triacetoxyborohydride (STAB) .

Why STAB?

-

Chemoselectivity: STAB is mild and reduces the in situ generated iminium species much faster than it reduces the starting ketone (4-hydroxycyclohexanone). This prevents the formation of the diol byproduct.

-

Functional Group Tolerance: It tolerates the free hydroxyl group on the cyclohexanone and the halogen on the benzylamine.

-

Safety: It avoids the toxicity associated with sodium cyanoborohydride (

) and the fire hazards of catalytic hydrogenation.

Reaction Scheme

The reaction proceeds via the condensation of 4-hydroxycyclohexanone (1) and 3-chlorobenzylamine (2) to form an iminium intermediate, which is selectively reduced to the secondary amine (3) .

Figure 1: Reaction logic flow. The iminium formation is acid-catalyzed, followed by irreversible hydride transfer.

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Hydroxycyclohexanone | 114.14 | 1.0 | Substrate |

| 3-Chlorobenzylamine | 141.59 | 1.0 - 1.1 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Reaction Medium |

| Dichloromethane (DCM) | 84.93 | Solvent | Extraction |

Note: DCE is the standard solvent for STAB reductions (Abdel-Magid et al.). THF can be used if halogenated solvents must be avoided, though reaction rates may be slower.

Step-by-Step Procedure

Phase A: Imine Formation (Pre-complexation)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Charging: Add 4-Hydroxycyclohexanone (1.14 g, 10 mmol) and DCE (40 mL). Stir until fully dissolved.

-

Amine Addition: Add 3-Chlorobenzylamine (1.42 g, 10 mmol). The solution may warm slightly.

-

Catalyst Addition: Add Acetic Acid (0.6 mL, 10 mmol).

-

Critical Insight: The addition of AcOH buffers the system and accelerates imine formation. Without it, the reaction with ketones can be sluggish.

-

-

Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes. This allows the imine/iminium equilibrium to establish before the reducing agent is introduced.

Phase B: Reduction

-

STAB Addition: Cool the mixture slightly (0°C ice bath) if working on a scale >10g to manage exotherm. For <10g, add STAB (3.18 g, 15 mmol) in 3 portions over 5 minutes at RT.

-

Reaction: Remove the ice bath (if used) and stir vigorously at RT under

. -

Monitoring: Monitor by LCMS or TLC (Eluent: 10% MeOH in DCM + 1%

).-

Endpoint: Consumption of the ketone. Reaction typically requires 4–16 hours.

-

Observation: If the reaction stalls, add an additional 0.5 eq of STAB.

-

Phase C: Workup & Isolation

-

Quench: Carefully quench the reaction by adding saturated aqueous

(30 mL). Stir for 15 minutes until gas evolution ceases. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

mL).-

Note: The product is an amino-alcohol and can be water-soluble. If the aqueous layer retains product (check LCMS), saturate the aqueous layer with NaCl (brine) or use 10% MeOH/DCM for extraction.

-

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.

Purification Strategy

The crude material will contain the product as a mixture of cis and trans isomers, along with potential traces of unreacted amine.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (amine-functionalized silica is preferred to reduce tailing).

-

Mobile Phase: Gradient 0%

10% Methanol in DCM (with 1% -

Isomer Separation: The cis and trans isomers often have distinct Rf values.

-

Trans-isomer (diequatorial) is typically more polar than the cis-isomer in this system, but this must be experimentally verified for the specific benzyl derivative.

-

Part 3: Stereochemical Considerations

The reduction of 4-substituted cyclohexanones yields two diastereomers:

-

Trans-1,4: The amino group and the hydroxyl group are on opposite sides of the ring plane. (Typically the major product due to thermodynamic stability of the diequatorial conformation).

-

Cis-1,4: The amino group and hydroxyl group are on the same side.

With STAB, the hydride delivery is governed by steric approach control. The bulky acetoxy groups often force the hydride to attack from the axial direction, favoring the formation of the equatorial amine.

| Isomer | Conformation (Major) | Thermodynamic Stability | Approx. Ratio (STAB)* |

| Trans | Amino (eq) / OH (eq) | High | ~60 - 75% |

| Cis | Amino (ax) / OH (eq) | Low | ~25 - 40% |

*Ratios are substrate-dependent. If pure Trans isomer is required, recrystallization from EtOAc/Heptane is often effective after chromatography.

Part 4: Process Workflow & Safety

Workflow Diagram

Figure 2: Operational workflow for the reductive amination process.

Safety Protocols

-

STAB Handling: Reacts with moisture to release acetic acid and hydrogen gas. Store in a desiccator. Handle in a fume hood.

-

DCE: 1,2-Dichloroethane is a suspected carcinogen and highly flammable. Avoid inhalation.

-

3-Chlorobenzylamine: Corrosive and lachrymator. Wear proper PPE (gloves, goggles).

Part 5: Analytical Validation

Expected Data for Product (Trans-isomer major):

-

1H NMR (400 MHz, CDCl3):

- 7.10–7.40 (m, 4H, Ar-H)

- 3.82 (s, 2H, Ar-CH2 -N)

- 3.55–3.65 (m, 1H, CH-OH)

- 2.45–2.55 (m, 1H, CH-NH)

- 1.90–2.05 (m, 4H, Cyclohexyl)

- 1.20–1.40 (m, 4H, Cyclohexyl)

-

Mass Spectrometry (ESI+):

-

Calculated Mass: 239.74

-

Observed [M+H]+: 240.1 / 242.1 (Characteristic Chlorine 3:1 isotope pattern).

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7] [Link]

-

Tišler, M., & Stanovnik, B. (1980). Reduction of imines and enamines. Comprehensive Organic Synthesis. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[8] Journal of the American Chemical Society, 93(12), 2897–2904. (Historical context for comparison). [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Protocol for preparing 4-(3-Chloro-benzylamino)-cyclohexanol from 3-chlorobenzaldehyde

Abstract & Strategic Rationale

This application note details the synthesis of 4-(3-Chloro-benzylamino)-cyclohexanol via the reductive amination of 3-chlorobenzaldehyde and 4-aminocyclohexanol . This transformation creates a secondary amine linkage, a privileged structural motif in medicinal chemistry often found in GPCR ligands and kinase inhibitors.

Experimental Strategy:

The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2][3][4] Unlike the traditional Sodium Cyanoborohydride (

Stereochemical Consideration: The starting material, 4-aminocyclohexanol, exists as cis and trans isomers. This protocol preserves the stereochemistry of the cyclohexyl ring. To obtain the thermodynamically more stable and often biologically preferred trans-isomer, researchers should utilize trans-4-aminocyclohexanol as the starting amine.

Reaction Scheme & Mechanism

The reaction proceeds through two distinct phases in a single vessel:[5][6][7][8][9]

-

Imine Formation: Acid-catalyzed condensation of the amine and aldehyde releases water to form an iminium ion intermediate.

-

Selective Reduction: STAB delivers a hydride to the iminium carbon, irreversible forming the secondary amine.

Graphviz Pathway Diagram

Caption: Mechanistic pathway for the reductive amination using STAB. Note the equilibrium steps leading to the iminium ion, which is the substrate for reduction.

Materials & Reagents

| Component | CAS Number | Role | Purity / Grade |

| 3-Chlorobenzaldehyde | 587-04-2 | Electrophile | >97% |

| trans-4-Aminocyclohexanol | 27489-62-9 | Nucleophile | >98% (free base or HCl salt*) |

| Sodium Triacetoxyborohydride | 56553-60-7 | Reducing Agent | 95% (Store in desiccator) |

| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Anhydrous |

| Acetic Acid (AcOH) | 64-19-7 | Catalyst | Glacial |

| Dichloromethane (DCM) | 75-09-2 | Extraction | HPLC Grade |

| Sodium Bicarbonate | 144-55-8 | Quench | Saturated Aqueous Sol.[10] |

*Note: If using the HCl salt of the amine, add 1.0 equivalent of Triethylamine (TEA) to the reaction mixture to release the free base.

Experimental Protocol

Phase 1: Activation & Imine Formation

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Charging: Add trans-4-aminocyclohexanol (1.15 g, 10.0 mmol, 1.0 equiv) to the flask.

-

Solvent Addition: Add 1,2-Dichloroethane (DCE) (30 mL). If the amine does not fully dissolve, the subsequent addition of acid usually assists solubility.

-

Aldehyde Addition: Add 3-chlorobenzaldehyde (1.41 g, 10.0 mmol, 1.0 equiv) in one portion.

-

Catalysis: Add Glacial Acetic Acid (0.60 g, 10.0 mmol, 1.0 equiv).

-

Why? Acetic acid buffers the system and protonates the hemiaminal hydroxyl group, accelerating water elimination to form the reactive iminium species.

-

-

Equilibration: Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes.

-

Visual Check: The solution may turn slightly cloudy or change color (often pale yellow) as the imine forms.

-

Phase 2: Selective Reduction

-

Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 5–10 minutes.

-

Caution: Mild gas evolution (

) may occur. Do not seal the system completely; use a bubbler or needle vent.

-

-

Reaction: Stir vigorously at room temperature for 4–16 hours (typically overnight).

-

Monitoring: Check progress via TLC (System: 10% MeOH in DCM + 1%

). The aldehyde spot (

-

Phase 3: Quench & Workup[11]

-

Quenching: Cool the mixture to 0°C in an ice bath. Slowly add Saturated Aqueous

(30 mL). Stir for 15 minutes until gas evolution ceases. -

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

-

Note: If the amine product is stuck in the aqueous phase (due to protonation), ensure the pH of the aqueous layer is basic (pH > 9) by adding small amounts of 1M NaOH if necessary.

-

-

Drying: Combine organic layers, wash with Brine (30 mL), and dry over Anhydrous Sodium Sulfate (

) . -

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil/solid.

Phase 4: Purification

-

Flash Chromatography: Purify the crude material using silica gel chromatography.[2]

-

Eluent: Gradient of 0%

10% Methanol in Dichloromethane. -

Additive: Add 1% Triethylamine or Ammonium Hydroxide to the eluent to prevent the secondary amine from streaking (tailing) on the silica.

-

-

Final Product: Evaporate solvents to obtain 4-(3-Chloro-benzylamino)-cyclohexanol as an off-white solid.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and purification.

Expected Characterization Data

Self-Validation: The product should exhibit the following spectral characteristics. Absence of the aldehyde proton (~10 ppm) is the primary indicator of conversion.

-

1H NMR (400 MHz, CDCl3):

- 7.40 – 7.20 (m, 4H, Aromatic protons).

-

3.82 (s, 2H, Benzyl

-

3.65 (m, 1H, Cyclohexyl

-

2.50 (m, 1H, Cyclohexyl

-

2.05 – 1.20 (m, 8H, Cyclohexyl

-

Mass Spectrometry (ESI+):

-

Calculated Mass (

): 239.74 -

Observed

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation before reduction. | Extend the pre-stirring time (Step 6) or add molecular sieves (4Å) to scavenge water. |

| Bis-alkylation | Reaction run too concentrated or excess aldehyde. | Ensure dilute conditions (0.1 M - 0.2 M) and strictly control stoichiometry (1:1 ratio). |

| Product in Aqueous Layer | pH too low during extraction. | The secondary amine forms a salt at neutral pH. Adjust aqueous layer to pH 10-11 with NaOH before extraction. |

| "Milky" Organic Layer | Boron salts complexing with product. | Wash the organic layer with 1M NaOH or Rochelle's Salt solution to break boron complexes. |

Safety & Hazards

-

3-Chlorobenzaldehyde: Irritant to eyes, respiratory system, and skin.

-

Sodium Triacetoxyborohydride (STAB): Water-reactive; releases flammable hydrogen gas. Causes skin burns. Handle under inert atmosphere where possible.

-

1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Use in a well-ventilated fume hood.[11] Dichloromethane (DCM) can be used as a safer alternative if DCE is unavailable, though reaction rates may be slightly slower.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[12] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

-

BenchChem. "Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride." BenchChem Application Library, 2025.[13]

-

Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." Common Organic Chemistry, 2023.[5]

-

Google Patents. "Process for the preparation of trans-4-aminocyclohexanol (EP0909753B1)." Google Patents, 1999.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN114436865A - Preparation method of 4-aminocyclohexanol - Google Patents [patents.google.com]

- 9. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. pdf.smolecule.com [pdf.smolecule.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. benchchem.com [benchchem.com]

Reaction conditions for 4-(3-Chloro-benzylamino)-cyclohexanol synthesis

Executive Summary & Strategic Analysis

The synthesis of 4-(3-chlorobenzylamino)cyclohexanol represents a classic challenge in medicinal chemistry: the construction of a secondary amine on a cycloaliphatic scaffold with strict stereochemical requirements. This scaffold is structurally related to the mucolytic agent Ambroxol and various GPCR ligands.

The critical technical bottleneck is not the bond formation itself, but the control of the diastereomeric ratio (dr) between the cis (syn) and trans (anti) isomers relative to the hydroxyl group.

This guide presents two distinct protocols based on the availability of starting materials and the desired stereochemistry:

-

Protocol A (Stereospecific Retention): Reductive alkylation of isomerically pure trans-4-aminocyclohexanol.[1] This is the preferred route for high-purity synthesis as it preserves the existing stereochemistry of the cyclohexane ring.

-

Protocol B (Convergent Synthesis): Reductive amination of 4-hydroxycyclohexanone. This route is more convergent but yields a mixture of isomers, requiring specific conditions (Titanium(IV) isopropoxide) to influence the cis/trans ratio.

Mechanistic Pathway & Logic

The core transformation relies on Reductive Amination .[2][3][4][5] The choice of reducing agent is paramount. We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough to reduce the intermediate iminium ion selectively without reducing the aldehyde/ketone starting materials (chemoselectivity), avoiding the "over-reduction" side products common with NaBH₄.

Reaction Pathway Diagram

Figure 1: Convergent pathways for reductive amination. Route A preserves stereochemistry; Route B requires specific conditions to induce selectivity.

Protocol A: Stereospecific Synthesis (Preferred)

Objective: Synthesis of trans-4-(3-chlorobenzylamino)cyclohexanol. Starting Material: trans-4-Aminocyclohexanol (HCl salt or free base) and 3-Chlorobenzaldehyde.[1] Rationale: By starting with the amine already in the trans configuration, the stereocenter at C4 is fixed. The reductive alkylation occurs at the exocyclic nitrogen, preserving the cyclohexane stereochemistry.

Reagents & Stoichiometry

| Reagent | Equiv.[3][6][7][8] | Role |

| trans-4-Aminocyclohexanol | 1.0 | Amine Nucleophile |

| 3-Chlorobenzaldehyde | 1.05 | Electrophile |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.6 | Selective Reducing Agent |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Imine formation) |

| 1,2-Dichloroethane (DCE) or DCM | Solvent | 0.1 - 0.2 M Concentration |

Step-by-Step Procedure

-

Imine Formation:

-

In a dry round-bottom flask under Nitrogen atmosphere, dissolve trans-4-aminocyclohexanol (10 mmol, 1.15 g) in 1,2-Dichloroethane (DCE, 50 mL).

-

Note: If using the HCl salt of the amine, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

-

Add 3-Chlorobenzaldehyde (10.5 mmol, 1.48 g).

-

Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL). The pH should be slightly acidic (pH 5-6) to catalyze imine formation.

-

Stir at Room Temperature (20-25°C) for 1–2 hours.

-

Checkpoint: Monitor by TLC or LC-MS.[1] You should see the disappearance of the aldehyde and formation of the imine (often visible as a new spot or mass M-18).